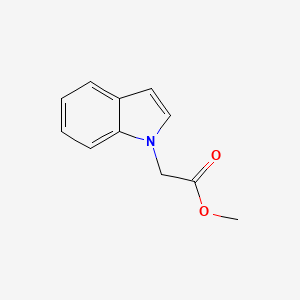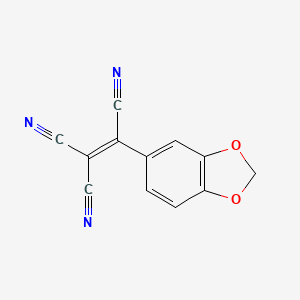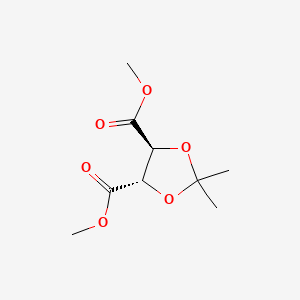![molecular formula C13H12N2O4 B1298601 [4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid CAS No. 887408-55-1](/img/structure/B1298601.png)
[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid is a chemical entity that appears to be a derivative of pyrazole, a heterocyclic aromatic organic compound. It contains a 4-methoxyphenyl group, which suggests the presence of a methoxy functional group attached to a benzene ring, enhancing its electronic properties and potentially its interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, 1,3,4-thiadiazole derivatives of a similar compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, were synthesized through cyclization involving thiosemicarbazide and a phosphoryl chloride like POCl3 or PPA . Another related synthesis involved a multi-step reaction starting from an o-alkyl derivative of salicyaldehyde, followed by a Claisen–Schmidt condensation reaction with 4-methoxy benzaldehyde and subsequent reactions to yield functionalized pyrazole scaffolds . Although these syntheses do not directly describe the target compound, they provide insight into the methods that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds closely related to the target compound has been characterized using various analytical techniques such as IR, 1H NMR, and mass spectrometry . These techniques are crucial for confirming the structure of synthesized compounds, including the presence of specific functional groups and the overall molecular framework.
Chemical Reactions Analysis
The related compounds have been used as intermediates in further chemical reactions. For example, acylation reactions involving [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid have led to the formation of new amides and 1-acylpyrazole derivatives . These reactions demonstrate the reactivity of the acyl group and its ability to form new bonds with nitrogen-containing compounds like amines and pyrazole.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of [4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of the methoxy group and the pyrazole ring suggests that the compound may have moderate polarity, affecting its solubility and interaction with biological molecules. The antimicrobial and antioxidant activities of related compounds also suggest that the target compound may possess similar biological properties, which could be explored in further studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound's derivatives are involved in the acylation of amines and pyrazole, leading to new amides and 1-acylpyrazole upon interaction with various amines and pyrazole. This synthesis process highlights its potential in creating diverse chemical structures for further applications in medicinal chemistry and materials science (Arutjunyan et al., 2013).
Corrosion Inhibition
Derivatives of the compound have shown promise in enhancing the corrosion resistance of mild steel in hydrochloric acid solutions, indicating their application in industrial processes, particularly in petroleum refining facilities. Experimental and computational studies have demonstrated that these derivatives can significantly retard corrosion, possibly through the formation of protective layers on metal surfaces (Lgaz et al., 2020).
Antimicrobial Activity
Certain pyrazoline derivatives synthesized from the compound have been evaluated for their antimicrobial activity, with some showing good activity comparable to standard drugs. This suggests their potential use in developing new antimicrobial agents, particularly for resistant strains of bacteria and fungi (Kumar et al., 2012).
Material Science Applications
The compound and its derivatives are also explored for their applications in material science, such as the development of non-linear optical materials. This is attributed to their favorable electronic and structural properties, which are crucial for designing materials with specific optical characteristics (Tamer et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-formyl-3-(4-methoxyphenyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-11-4-2-9(3-5-11)13-10(8-16)6-15(14-13)7-12(17)18/h2-6,8H,7H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRPYZQGFKYPRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid | |
CAS RN |
887408-55-1 |
Source


|
| Record name | 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














